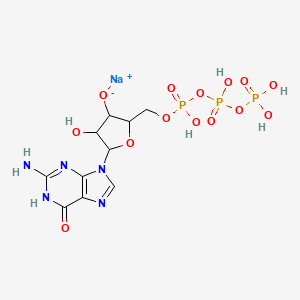

Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related phosphonate compounds involves multiple steps, including key phases like the Arbuzov reaction and the Mitsunobu coupling reaction. For example, the synthesis of 4(S)-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2(S)-ylmethyl phosphonic acid, an analog with similar structural features, was achieved through these methods, confirming the structure with HRMS and multinuclear NMR data (Nair & Sharma, 2003).

Molecular Structure Analysis

The molecular structure of phosphonate derivatives often includes key functional groups that influence their chemical behavior. For instance, studies have characterized compounds with adjacent phosphoryl and oxime moieties, revealing their crystalline structures through X-ray diffraction studies, which help understand the spatial arrangement and potential reactivity of such molecules (Gibson & Karaman, 1989).

Chemical Reactions and Properties

Phosphonate compounds engage in a variety of chemical reactions, demonstrating their reactive versatility. For instance, the formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts during phosphorylations and arenesulphonations indicate complex reaction pathways that could be explored for this molecule as well (Adamiak, Biała, & Skalski, 1985).

Physical Properties Analysis

The physical properties of such molecules, including solubility, density, and crystal structure, are crucial for understanding their behavior in different environments. Studies on similar compounds, like the investigation of hydrogen bonding and sodium coordination in the crystal structure of N-substituted pamidronate anions, provide insights into how these properties might manifest in the molecule of interest (Reiss, Puhl, & Hägele, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, pH stability, and potential for forming complexes, are pivotal for the application and manipulation of this molecule. The synthesis and study of sodium salts of heteroleptic molybdenum complexes with phosphonate ligands offer a glimpse into the complexation behavior and coordination chemistry that might be expected from similar phosphonate-based molecules (Somov et al., 2017).

科学的研究の応用

Phosphonate Compounds and Their Applications

Chemical and Biological Applications : Phosphonate compounds, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, find applications across chemistry, biology, and physics due to their structural analogy with phosphate groups. These compounds are used in drug design, bone targeting, supramolecular materials, surface functionalization, and as bioactive agents (Sevrain et al., 2017). Their versatility underlines the potential research applications of the sodium compound , suggesting its use in developing new materials, medical imaging agents, and analytical tools.

Environmental Remediation : In the context of environmental sciences, sodium percarbonate, a related compound, is explored for its utility in remediating organic compounds in water through advanced oxidation processes. Its solid state and eco-friendly features make it suitable for treating contaminated water and soil, offering a glimpse into how the sodium compound could be adapted for environmental cleanup efforts (Liu et al., 2021).

Biodegradability and Environmental Impact : The environmental relevance of phosphonates, including their biodegradability and removal in wastewater treatment, is a subject of increasing interest. This research area is crucial for assessing the ecological footprint of chemical compounds, including the potential impact of the sodium compound on eutrophication and wastewater treatment processes (Rott et al., 2018).

特性

IUPAC Name |

sodium;5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O14P3.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKFTQZWDXFRHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N=C(NC2=O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5NaO14P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanosine 5'-(tetrahydrogen triphosphate), sodium salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)

![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)